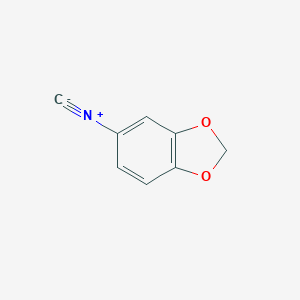
5-isocyano-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isocyano-2H-1,3-benzodioxole is a derivative of isocyanide, a functional group known for its reactivity and utility in multicomponent reactions. This compound is a versatile building block in organic synthesis, enabling the construction of various heterocyclic compounds. It has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol .
作用机制
Target of Action
The primary target of 5-isocyano-2H-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound, as a derivative of 1,3-benzodioxole, acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, promoting root growth in plants . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Result of Action
The primary result of the action of this compound is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
生化分析
Biochemical Properties
Benzodioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are important for various biological responses .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against cervical carcinoma cells (HeLa) in vitro .
Molecular Mechanism
Benzodioxole derivatives have been shown to inhibit COX enzymes, which catalyze the biosynthesis of prostaglandin H2 from arachidonic acid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyano-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. This process can be catalyzed by HY zeolite, which has been shown to be an efficient catalyst for the acetalization and ketalization of various aldehydes and ketones with catechol . The best reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods
In industrial settings, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous substoichiometric catalyst. This method offers high conversion rates and selectivity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
5-Isocyano-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
科学研究应用
5-Isocyano-2H-1,3-benzodioxole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as an auxin receptor agonist and root growth promoter in plants.
Medicine: It has been evaluated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Industry: It is used in the production of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals.
相似化合物的比较
Similar Compounds
Similar compounds to 5-isocyano-2H-1,3-benzodioxole include:
1,3-Benzodioxole: A benzene derivative and heterocyclic compound containing the methylenedioxy functional group.
5-(Isocyanatomethyl)-2H-1,3-benzodioxole: Another derivative of isocyanide with similar reactivity and utility in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its specific isocyanide functional group, which imparts unique reactivity and versatility in multicomponent reactions. This makes it a valuable building block in the synthesis of complex heterocyclic compounds.
属性
IUPAC Name |
5-isocyano-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXVUFHYLHUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

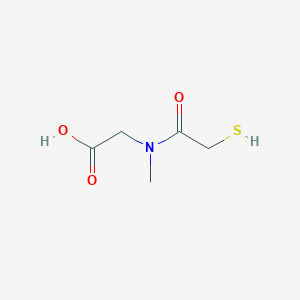
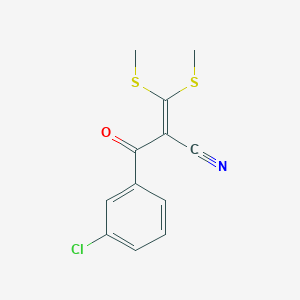
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)

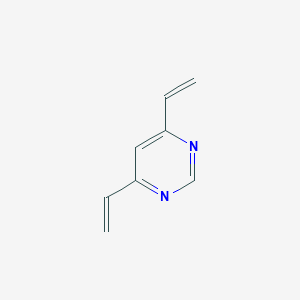
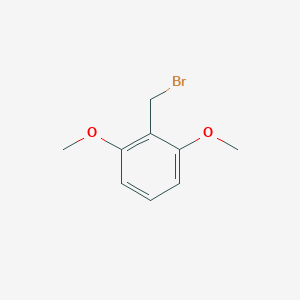
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
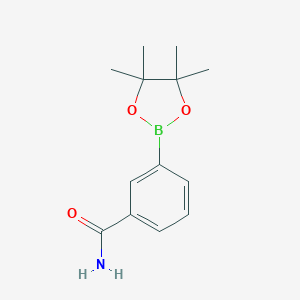
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
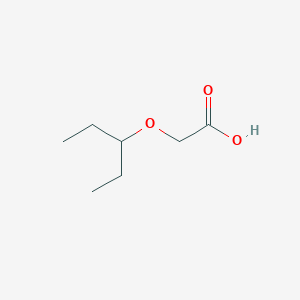
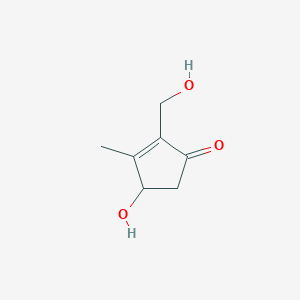
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
